1-tert-butyl-1H-pyrazole-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl-1H-pyrazole-4-thiol is a sulfur-containing heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings with two adjacent nitrogen atoms, and the presence of a thiol group (-SH) at the 4-position adds unique chemical properties to this compound. The tert-butyl group at the 1-position further enhances its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-butyl-1H-pyrazole-4-thiol can be synthesized through various methodsThe reaction typically requires mild conditions and can be catalyzed by acids or bases .
Industrial Production Methods: Industrial production of this compound often employs multi-step processes, including the preparation of intermediate compounds such as tert-butylhydrazine and subsequent cyclization reactions. The use of automated flash chromatography and other purification techniques ensures high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-tert-butyl-1H-pyrazole-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen and carbon atoms of the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various halogenating agents, acids, and bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Halogenated pyrazoles, alkylated derivatives.
Scientific Research Applications
1-tert-butyl-1H-pyrazole-4-thiol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug design, particularly in developing inhibitors for specific enzymes.
Industry: Utilized in the synthesis of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 1-tert-butyl-1H-pyrazole-4-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 1-tert-butyl-1H-pyrazole-4-carbonitrile
- 1-tert-butyl-1H-pyrazole-4-carboxylate
- 1-tert-butyl-1H-pyrazole-4-sulfonic acid
Comparison: 1-tert-butyl-1H-pyrazole-4-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and biological activity compared to its analogs. For instance, the carbonitrile and carboxylate derivatives have different electronic properties and reactivity patterns, making them suitable for different applications .
Properties
Molecular Formula |
C7H12N2S |
---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
1-tert-butylpyrazole-4-thiol |
InChI |
InChI=1S/C7H12N2S/c1-7(2,3)9-5-6(10)4-8-9/h4-5,10H,1-3H3 |
InChI Key |
ZSSRDXXMVNSYCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.